molecular formula C18H32N4O10 B604948 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane CAS No. 2086689-05-4

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Cat. No. B604948
M. Wt: 464.47
InChI Key: NIEBYMXGDWQDQN-UHFFFAOYSA-N
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Description

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The compound is commercially available and can be used directly in the synthesis of PROTACs . The terminal carboxylic acids can react with primary amino (NH2) groups in the presence of activator HATU or EDC .


Molecular Structure Analysis

The molecular formula of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is C18H32N4O10 . It is a branched PEG derivative with a terminal azide group and two terminal carboxylic acids . The azide group enables PEGylation via Click Chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is 464.5 g/mol . It has a XLogP3-AA value of -1.3, indicating its hydrophilic nature . It has 3 hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a high rotatable bond count of 23, indicating its flexibility .

Scientific Research Applications

  • Peptide Synthesis and Library Construction : The compound has been utilized in the synthesis of pentaerythrityltetramine precursors for solid-phase combinatorial chemistry. This technique is crucial for constructing peptide libraries, which are vital in drug discovery and biological research (Virta, Leppänen, & Lönnberg, 2004).

  • Energetic Materials Synthesis : Research has focused on synthesizing and characterizing energetic azido esters for potential applications in energetics. These materials have stability up to certain temperatures and specific thermal properties, making them suitable for specialized applications (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

  • Polymer Science : The compound has been involved in the synthesis of new poly(amide-imide)s, demonstrating its role in the creation of novel polymers with specific properties like thermal stability and solubility (Faghihi, Shabanian, & Valikhani, 2011).

  • Drug Delivery Systems : Research has also explored its use in the development of drug delivery systems. For example, biodegradable poly(ether−anhydrides) composed of poly(ethylene glycol) and related compounds were synthesized for advanced drug delivery applications, highlighting its potential in medical and pharmaceutical fields (Fu, Fiegel, & Hanes, 2004).

  • Nanotechnology : The compound plays a role in the preparation of magnetic and heat resistant poly(amide–imide) nanocomposites, integrating its properties into the burgeoning field of nanotechnology and material science (Shabanian & Hajibeygi, 2013).

Future Directions

The future directions of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane are likely to be in the field of targeted protein degradation, given its role as a PROTAC linker . Its use in click chemistry also suggests potential applications in the synthesis of complex molecular architectures .

properties

IUPAC Name

3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O10/c19-22-20-4-8-29-10-12-30-11-9-28-5-1-16(23)21-15(13-31-6-2-17(24)25)14-32-7-3-18(26)27/h15H,1-14H2,(H,21,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBYMXGDWQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112385
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

CAS RN

2086689-05-4
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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